Oxybutynin chloride

Overactive Bladder Clinical Trial Efficacy Comparison

Oxybutynin chloride (CAS 1508-65-2) is a high-affinity M3 antagonist (Ki 0.67 nM, 5.1× > tolterodine). Clinical trials show it significantly reduces micturition frequency (P=0.003) and delivers superior complete continence (23.0% vs. 16.8%), making it the gold-standard positive control for overactive bladder studies. With extensive CNS penetration (Brain:Plasma >1), it is also a critical tool for central anticholinergic research. Its CYP3A4-dependent metabolism and low oral bioavailability (~6%) position it as an ideal LC-MS/MS model compound. Choose oxybutynin chloride for reproducible, evidence-backed pharmacology.

Molecular Formula C22H32ClNO3
Molecular Weight 393.9 g/mol
CAS No. 1508-65-2
Cat. No. B1678075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxybutynin chloride
CAS1508-65-2
Synonyms4-(diethylamino)-2-butynyl-alpha-cyclohexyl-alpha-hydroxybenzeneacetate
4-(diethylamino)-2-butynyl-alpha-phenylcyclohexaneglycolate
Apo-Oxybutynin
Contimin
Cystonorm
Cystrin
Ditropan
Dresplan
Dridase
Driptane
gelnique
Gen-Oxybutynin
Novo-Oxybutynin
Nu-Oxybutyn
Oxyb AbZ
Oxybugamma
Oxybutin Holsten
Oxybuton
oxybutynin
Oxybutynin AL
Oxybutynin AZU
oxybutynin chloride
Oxybutynin Heumann
Oxybutynin Hexal
oxybutynin hydrochloride
Oxybutynin Stada
oxybutynin von ct
Oxybutynin-Puren
Oxybutynin-ratiopharm
Oxymedin
Oxytrol
PMS-Oxybutynin
Pollakisu
Renamel
Ryol
Spasmex Oxybutynin
Spasyt
Tavor
Zatu
Molecular FormulaC22H32ClNO3
Molecular Weight393.9 g/mol
Structural Identifiers
SMILESCCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H
InChIKeySWIJYDAEGSIQPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 200 mg / 500 mg / 1 g / 10 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oxybutynin Chloride (CAS 1508-65-2): Core Pharmacological and Physicochemical Profile for Scientific Procurement


Oxybutynin chloride (CAS: 1508-65-2) is a tertiary amine antimuscarinic agent that functions as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs) [1]. As the hydrochloride salt of oxybutynin, it possesses a molecular weight of 393.95 g/mol [2] and is widely utilized as a reference standard and active pharmaceutical ingredient in research and development for overactive bladder (OAB) therapies [3]. Its high aqueous solubility (50 mg/mL) and distinct physicochemical profile (LogP ~4.14) underpin both its in vitro handling characteristics and its in vivo propensity for extensive tissue distribution [2][4].

Why Oxybutynin Chloride Cannot Be Directly Substituted by Other Antimuscarinics: The Case for Quantitative Differentiation


In the context of scientific research and clinical pharmacology, antimuscarinic agents are not functionally interchangeable. Substitution of oxybutynin chloride with other in-class compounds such as tolterodine, darifenacin, or solifenacin is confounded by significant inter-drug variability in key parameters including muscarinic receptor subtype affinity [1], functional tissue selectivity (e.g., bladder vs. salivary gland) [2], and central nervous system (CNS) penetration potential [3]. For procurement decisions, these disparities translate to critical differences in experimental outcomes, such as differential effects on micturition frequency in head-to-head trials [4] and distinct off-target binding profiles that may confound in vivo behavioral or cognitive assays [3]. The following evidence guide quantifies these specific, verifiable differentiations to inform precise selection.

Oxybutynin Chloride Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence


Superior Reduction in Micturition Frequency vs. Tolterodine: OPERA Trial Evidence

In a 12-week, randomized, double-blind, active-control trial (OPERA) involving 790 women with overactive bladder (OAB), extended-release oxybutynin chloride (10 mg/d) demonstrated significantly greater efficacy than extended-release tolterodine (4 mg/d) in reducing micturition frequency [1]. This head-to-head comparison establishes a clear efficacy advantage for this specific outcome.

Overactive Bladder Clinical Trial Efficacy Comparison

Enhanced Efficacy Across Multiple Endpoints vs. Tolterodine: OBJECT Study Data

The OBJECT study, a 12-week randomized controlled trial (n=378), found that extended-release oxybutynin chloride (10 mg/d) was significantly more effective than tolterodine (2 mg BID) across all three primary outcome measures: weekly urge incontinence episodes, total incontinence, and micturition frequency [1]. This provides corroborating evidence from a second independent, large-scale trial.

Overactive Bladder Clinical Trial Urge Incontinence

Higher Affinity for Human M3 Muscarinic Receptors vs. Tolterodine and Darifenacin

In competitive binding assays using human recombinant muscarinic receptors, oxybutynin exhibits a significantly higher affinity (lower Ki) for the M3 subtype, the primary receptor mediating detrusor contraction, compared to key comparators tolterodine and darifenacin [1]. This biochemical property correlates with its potent antispasmodic activity on bladder smooth muscle.

Muscarinic Receptors Binding Affinity Receptor Pharmacology

Functional Selectivity Profile: Oxybutynin Shows Greater Salivary Gland Effect vs. Bladder in Animal Model

In an anesthetized rabbit model designed to simultaneously assess urinary bladder and salivary gland responses, oxybutynin demonstrated a functional selectivity ratio (bladder/salivary gland) of 0.6 ± 0.2 [1]. This value is below 1.0, indicating a functional preference for inhibiting salivary secretion over bladder contraction in this model. This profile contrasts with agents like darifenacin (2.3 ± 0.5), which exhibit bladder selectivity.

Uroselectivity Functional Assay Adverse Effect Modeling

Higher Lipophilicity and Greater CNS Penetration Potential vs. In-Class Agents

Preclinical assessments demonstrate that oxybutynin has a brain-to-plasma ratio (B:P) >1, indicating extensive central nervous system (CNS) penetration, which correlates with its higher lipophilicity (Log D) compared to other OAB agents [1][2]. This property is a critical differentiator for studies on central anticholinergic effects.

Blood-Brain Barrier Lipophilicity CNS Penetration

Distinct Pharmacokinetic Profile with Low Oral Bioavailability and Active Metabolite

Oxybutynin undergoes extensive first-pass metabolism primarily by CYP3A4, resulting in a low oral bioavailability of approximately 6% and a short half-life of 2-3 hours [1]. Critically, it is metabolized to N-desethyloxybutynin, a pharmacologically active metabolite that is present in plasma at concentrations 5-12 times greater than the parent drug following oral administration [2]. This metabolic profile is a key differentiator from agents like trospium, which is not metabolized by CYP enzymes.

Pharmacokinetics Bioavailability Metabolism

Targeted Research and Development Applications for Oxybutynin Chloride Based on Quantitative Differentiation


Positive Control for Micturition Frequency Reduction in OAB Efficacy Models

Based on evidence from the OPERA and OBJECT trials showing superior efficacy over tolterodine in reducing micturition frequency (P=0.003) and achieving complete continence (23.0% vs. 16.8%) [1][2], oxybutynin chloride is an ideal positive control or reference standard in preclinical and clinical studies evaluating new chemical entities for overactive bladder. Its potent and well-characterized effect on this specific endpoint provides a robust benchmark for comparative efficacy testing.

Modeling CNS Penetration and Anticholinergic Cognitive Effects

As established by preclinical data showing extensive CNS penetration (Brain:Plasma Ratio >1, Kp,free >1) and clinical associations with cognitive impairment [3][4], oxybutynin is a definitive tool compound for investigating the central adverse effects of antimuscarinic drugs. It is particularly suited for use in rodent behavioral assays and in vitro blood-brain barrier (BBB) models designed to study or screen for reduced CNS exposure.

Development and Validation of Bioanalytical Assays for CYP3A4-Dependent Metabolism

Oxybutynin's unique pharmacokinetic profile, characterized by low oral bioavailability (~6%), a short half-life (2-3 hours), and CYP3A4-dependent conversion to its active metabolite N-desethyloxybutynin [5], makes it a valuable substrate for developing and validating LC-MS/MS methods. It serves as a model compound for studying first-pass metabolism, drug-drug interactions, and the bioanalysis of drugs with significant active metabolites.

Reference Standard for High M3 Receptor Affinity in Muscarinic Pharmacology

With a Ki of 0.67 nM at the human M3 muscarinic receptor, which is 5.1-fold lower (higher affinity) than tolterodine [6], oxybutynin chloride is a potent reference antagonist for in vitro radioligand binding and functional assays. It is a key reagent for studies focused on M3 receptor-mediated smooth muscle contraction in the bladder and other tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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